Bis(benzo-15-crown-5)

描述

The exact mass of the compound Potassium ionophore II is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(benzo-15-crown-5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(benzo-15-crown-5) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

bis(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethyl) heptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H52O14/c38-36(50-28-30-6-8-32-34(26-30)48-24-20-44-16-12-40-10-14-42-18-22-46-32)4-2-1-3-5-37(39)51-29-31-7-9-33-35(27-31)49-25-21-45-17-13-41-11-15-43-19-23-47-33/h6-9,26-27H,1-5,10-25,28-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZRCLYZVSXCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=C(C=C(C=C2)COC(=O)CCCCCC(=O)OCC3=CC4=C(C=C3)OCCOCCOCCOCCO4)OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404322 | |

| Record name | Potassium ionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69271-98-3 | |

| Record name | Potassium ionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium ionophore II | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of Bis(benzo-15-crown-5) Ether as a Selective Potassium Ionophore

For Researchers, Scientists, and Drug Development Professionals

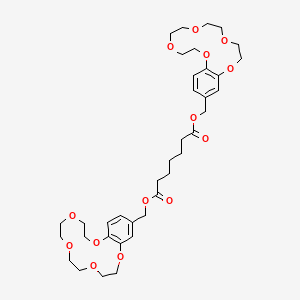

This whitepaper provides an in-depth technical overview of bis(benzo-15-crown-5), a highly selective ionophore for potassium ions (K⁺). Specifically, it focuses on the synthesis, physicochemical properties, and cation binding characteristics of bis[(benzo-15-crown-5)-4'-methyl]pimelate, a prominent example of this class of bis-crown ethers. This document consolidates key data into structured tables, presents detailed experimental protocols, and utilizes diagrams to illustrate complex processes, serving as a vital resource for professionals in chemical synthesis and drug development.

Introduction

Crown ethers, first discovered by Charles Pedersen in 1967, are cyclic chemical compounds consisting of a ring containing several ether groups. Their unique ability to form stable complexes with specific metal ions, a "host-guest" relationship, has made them invaluable in various fields of science and technology. Benzo-15-crown-5 is a well-known crown ether with a moderate affinity for sodium and potassium ions.

To enhance both the binding strength and selectivity for a particular cation, two crown ether units can be covalently linked to create a "bis-crown" ether. These molecules can form "sandwich" complexes, encapsulating a cation between the two macrocyclic rings. This cooperative binding leads to a significant increase in complex stability. Bis[(benzo-15-crown-5)-4'-methyl]pimelate (also known as Potassium Ionophore II) is a leading example, demonstrating exceptional selectivity for potassium ions, rivaling that of the natural ionophore valinomycin.[1] This property makes it a critical component in the development of potassium-selective sensors and other applications where precise ion recognition is paramount.

Synthesis of Bis[(benzo-15-crown-5)-4'-methyl]pimelate

The synthesis of bis[(benzo-15-crown-5)-4'-methyl]pimelate is a multi-step process that begins with the functionalization of the parent benzo-15-crown-5 molecule. The general strategy involves introducing a reactive handle on the benzene ring, which is then used to couple two crown ether units via a flexible linker, in this case, a pimelate group.

Synthetic Workflow

The overall synthetic pathway can be visualized as a three-stage process: formylation of the benzocrown, reduction to an alcohol, and finally, esterification with the linker.

Caption: Synthetic workflow for Bis[(benzo-15-crown-5)-4'-methyl]pimelate.

Experimental Protocols

The following protocols are based on established methods for the functionalization of benzo-crown ethers and subsequent esterification reactions.

Step 1: Synthesis of 4'-Formylbenzo-15-crown-5 [2]

-

Reagents & Setup: In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), place 3,4-dihydroxybenzaldehyde (1 equivalent) and n-butanol as the solvent.

-

Base Addition: Add a concentrated aqueous solution of sodium hydroxide (NaOH, ~2.1 equivalents) to the stirred mixture.

-

Crown Formation: Add 1,11-dichloro-3,6,9-trioxaundecane (1 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Work-up & Purification: After cooling, perform an appropriate aqueous work-up. The crude product is then purified by recrystallization from a suitable solvent like n-heptane to yield 4'-formylbenzo-15-crown-5 as a white crystalline solid.

Step 2: Synthesis of 4'-Hydroxymethyl-benzo-15-crown-5

-

Dissolution: Dissolve 4'-formylbenzo-15-crown-5 (1 equivalent) in a mixture of dichloromethane (DCM) and methanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, excess) portion-wise while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until the aldehyde is fully consumed (monitor by TLC).

-

Quenching: Carefully quench the excess NaBH₄ by the slow addition of dilute hydrochloric acid (HCl).

-

Work-up & Purification: Extract the product into dichloromethane, wash with water, and dry over anhydrous sodium sulfate. Evaporation of the solvent yields 4'-hydroxymethyl-benzo-15-crown-5, which can be further purified by column chromatography if necessary.

Step 3: Synthesis of Bis[(benzo-15-crown-5)-4'-methyl]pimelate

-

Reagents & Setup: Dissolve 4'-hydroxymethyl-benzo-15-crown-5 (2 equivalents) in anhydrous dichloromethane containing pyridine (as a base) under an inert atmosphere.

-

Linker Addition: Prepare a solution of pimeloyl chloride (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the crown ether solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product, bis[(benzo-15-crown-5)-4'-methyl]pimelate.

Physicochemical and Spectroscopic Properties

The resulting bis-crown ether is typically a white to off-white solid. Its key physical and chemical properties are summarized below. While a complete, published dataset for the final product is scarce, the table includes known data for the compound and its immediate precursors.

Table 1: Physicochemical and Spectroscopic Data

| Property | Benzo-15-crown-5[3] | 4'-Formylbenzo-15-crown-5[2] | Bis[(benzo-15-crown-5)-4'-methyl]pimelate[4][5] |

| CAS Number | 14098-44-3 | 59513-73-6 | 69271-98-3 |

| Molecular Formula | C₁₄H₂₀O₅ | C₁₅H₂₀O₆ | C₃₇H₅₂O₁₄ |

| Molecular Weight | 268.30 g/mol | 296.31 g/mol | 720.80 g/mol |

| Melting Point (°C) | 79.5 - 80.5 | - | 81 - 84 |

| Appearance | White crystalline solid | White crystalline solid | White to off-white solid |

| ¹H NMR (CDCl₃, δ ppm) | 6.8-6.9 (m, 4H, ArH), 4.1-4.2 (m, 4H, Ar-OCH₂), 3.9-4.0 (m, 4H, OCH₂), 3.7-3.8 (m, 8H, OCH₂) | 9.83 (s, 1H, CHO), 7.4-7.5 (m, 2H, ArH), 6.9-7.0 (d, 1H, ArH), 4.1-4.2 (m, 4H), 3.9-4.0 (m, 4H), 3.7-3.8 (m, 8H) | Data not readily available in searched literature. |

| IR (KBr, cm⁻¹) | Characteristic C-O-C stretches ~1130, 1260 cm⁻¹ | Includes C=O stretch ~1680 cm⁻¹ | Expected: Ester C=O stretch ~1730 cm⁻¹, C-O-C stretch |

Cation Complexation Properties

The primary function of bis(benzo-15-crown-5) is its ability to selectively bind potassium ions. The two crown ether rings cooperate to form a stable sandwich complex, encapsulating the K⁺ ion. This encapsulation effectively shields the cation's charge, allowing it to be transported across nonpolar media, such as cell membranes or PVC films in ion-selective electrodes.

Mechanism of Complexation

The flexible pimelate linker allows the two benzo-15-crown-5 moieties to fold around the target cation. The oxygen atoms of the ether linkages and the aromatic rings create a hydrophilic cavity with a size and geometry that is highly complementary to the ionic radius of potassium (1.38 Å). This three-dimensional coordination results in a highly stable 1:1 complex.

Caption: Formation of a 1:1 sandwich complex with a potassium ion.

Ion Selectivity

The selectivity of an ionophore is a measure of its preference for a specific target ion over other interfering ions. It is often expressed as a logarithmic selectivity coefficient (log KPotTarget,Interferent). A more negative value indicates greater selectivity for the target ion. Bis[(benzo-15-crown-5)-4'-methyl]pimelate exhibits excellent selectivity for potassium over other biologically relevant cations like sodium, calcium, and magnesium.

Table 2: Potentiometric Selectivity Coefficients for Potassium Ionophore II [6]

| Interfering Ion (B) | Log KPotK,B | Selectivity Comment |

| Sodium (Na⁺) | -3.2 | Highly selective for K⁺ over Na⁺ |

| Ammonium (NH₄⁺) | -2.1 | Good selectivity for K⁺ over NH₄⁺ |

| Calcium (Ca²⁺) | < -3.7 | Extremely high selectivity against divalent Ca²⁺ |

| Magnesium (Mg²⁺) | < -3.7 | Extremely high selectivity against divalent Mg²⁺ |

(Data obtained using the separate solution method with 0.01 M chloride solutions in a PVC membrane electrode formulation)

These selectivity values underscore the ionophore's suitability for measuring potassium levels in complex biological fluids like blood serum, where other ions are present in high concentrations.[6]

Applications in Research and Drug Development

The highly specific nature of bis(benzo-15-crown-5) makes it a powerful tool for researchers and drug development professionals.

-

Ion-Selective Electrodes (ISEs): Its primary application is as the active component in K⁺-selective electrodes for clinical and environmental analysis. These sensors are crucial for monitoring potassium levels in blood, which is vital for diagnosing and managing conditions related to cardiac and renal function.[6]

-

Membrane Transport Studies: As a synthetic ionophore, it can be used to create artificial transport systems across lipid bilayers, mimicking the function of natural ion channels. This is valuable for studying the fundamental principles of ion transport and for investigating the effects of potential drug candidates on membrane permeability.

-

Phase Transfer Catalysis: Like other crown ethers, it can act as a phase transfer catalyst, solubilizing inorganic salts in organic solvents to facilitate reactions. Its high affinity for potassium can be exploited in reactions involving potassium salts.

-

Drug Delivery Research: While not a drug itself, the principles of host-guest chemistry it embodies are central to supramolecular chemistry-based drug delivery systems. Understanding how to design molecules that selectively bind and transport ions can inform the development of carriers for delivering charged drug molecules across biological barriers.

Conclusion

Bis(benzo-15-crown-5), particularly in the form of bis[(benzo-15-crown-5)-4'-methyl]pimelate, represents a pinnacle of rational design in host-guest chemistry. By linking two crown ether units, a synergistic effect is achieved, leading to an ionophore with outstanding binding affinity and selectivity for potassium ions. Its synthesis, while multi-stepped, relies on well-established organic reactions. The superior selectivity profile makes it an indispensable tool in the field of chemical sensors and provides a valuable model for researchers developing novel molecular recognition and transport systems relevant to pharmacology and drug development.

References

- 1. Analysis of complexation between new bidentate bis-NHC ligand and some metal cations at different temperature [amecj.com]

- 2. mdpi.com [mdpi.com]

- 3. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Potassium ionophore II | C37H52O14 | CID 4565179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of bis(Benzo-15-crown-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformation of bis(benzo-15-crown-5) ethers. These molecules, featuring two benzo-15-crown-5 units linked together, are of significant interest in supramolecular chemistry, materials science, and drug development due to their enhanced cation binding capabilities and potential for creating sophisticated host-guest systems. This document details their synthesis, structural analysis through X-ray crystallography, conformational behavior in solution as studied by NMR spectroscopy, and the influence of cation complexation on their architecture.

Synthesis of bis(Benzo-15-crown-5) Ethers

The synthesis of bis(benzo-15-crown-5) ethers typically involves the coupling of two functionalized benzo-15-crown-5 monomers. A common strategy is the reaction of a nucleophilic derivative of benzo-15-crown-5 with a suitable dielectrophilic linker, or vice versa.

A versatile precursor for many bis(benzo-15-crown-5) derivatives is 4'-formylbenzo-15-crown-5, which can be synthesized from benzo-15-crown-5 via a Vilsmeier-Haack reaction.[1] This aldehyde can then be used in various reactions, such as reductive amination or Wittig-type reactions, to introduce a linker. For instance, new Schiff base derivatives containing the benzo-15-crown-5 moiety have been prepared by the condensation of 4'-formylbenzo-15-crown-5 with diamines.[2][3]

Another synthetic route involves the reaction of 4',5'-bis(bromomethyl)-benzo-15-crown-5 with difunctional phenols or other nucleophiles to create the bridging linker.[4]

The following diagram illustrates a generalized synthetic pathway for a bis(benzo-15-crown-5) ether starting from benzo-15-crown-5.

Caption: Generalized synthetic scheme for bis(benzo-15-crown-5) ethers.

Molecular Structure and Solid-State Conformation

The three-dimensional structure of bis(benzo-15-crown-5) ethers is dictated by the nature of the linker and the spatial arrangement of the two crown ether rings relative to each other. X-ray crystallography provides the most definitive information on the solid-state conformation.

Conformational Isomerism: Syn and Anti Conformations

The relative orientation of the two benzo-15-crown-5 rings gives rise to different conformers. The most common are the syn and anti (or asymmetric) conformations.

-

Syn Conformation: Both benzo-15-crown-5 rings are oriented on the same side of the molecule.

-

Anti Conformation: The two benzo-15-crown-5 rings are on opposite sides of the molecule.

The following diagram illustrates the logical relationship between the building blocks and the resulting conformers.

Caption: Formation of syn and anti conformers from constituent units.

In the case of the TPE-embedded butterfly bis-crown ethers, both symmetric (syn-like) and asymmetric (anti-like) conformers have been isolated and characterized by X-ray crystallography.[5][6] The conformation is influenced by the length and flexibility of the polyether chains linking the benzo-crown units.[5]

Quantitative Structural Data

The following table summarizes key structural parameters for the benzo-15-crown-5 moiety, derived from the crystal structure of 4'-formylbenzo-15-crown-5.[7] These values provide a baseline for understanding the geometry of the crown ether rings within a bis-crown structure.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-O (aliphatic) | 1.41 - 1.44 |

| C-O (aromatic) | 1.36 - 1.38 |

| C-C (aliphatic) | 1.48 - 1.51 |

| C-C (aromatic) | 1.37 - 1.40 |

| Bond Angles (°) | |

| C-O-C (aliphatic) | 111.8 - 114.5 |

| O-C-C (aliphatic) | 107.9 - 110.2 |

| Torsion Angles (°) | |

| O-C-C-O | gauche (±65-71) & anti (168) |

Data extracted from the crystallographic information file for 4'-formylbenzo-15-crown-5.[7]

The conformation of the 15-crown-5 ring is typically twisted, with a combination of gauche and anti torsion angles for the O-C-C-O segments. The dihedral angle between the mean plane of the ether oxygen atoms and the benzene ring is approximately 20.7°.[7]

Solution-Phase Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of bis(benzo-15-crown-5) ethers in solution.

¹H and ¹³C NMR Spectroscopy

Standard ¹H and ¹³C NMR provide initial characterization. The chemical shifts of the polyether protons are sensitive to the conformation of the crown ether rings and the nature of the linker. In the TPE-embedded bis-crown ethers, distinct sets of signals in the ¹H and ¹³C NMR spectra were observed for the symmetric and asymmetric conformers, confirming their stability in solution.[5]

2D NMR Techniques for Conformational Analysis

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are essential for determining the through-space proximity of protons. These experiments can reveal:

-

The spatial arrangement of the two crown ether rings.

-

The conformation of the linker chain.

-

Interactions between the linker and the crown ether moieties.

A NOESY experiment would show cross-peaks between protons that are close in space, even if they are not directly bonded. This information is critical for distinguishing between syn and anti conformers in solution.

Cation Complexation and Conformational Changes

A key feature of bis(benzo-15-crown-5) ethers is their ability to form stable complexes with metal cations, particularly alkali and alkaline earth metals. The presence of two crown ether cavities allows for the formation of 1:1, 1:2, and 2:1 (cation:molecule) complexes, as well as "sandwich" complexes where a single cation is encapsulated between the two crown ether rings.

The complexation process can induce significant conformational changes. For instance, in the presence of a cation that fits well within the "sandwich", the molecule may be forced into a syn conformation to facilitate cooperative binding by both crown ether units.

The following diagram illustrates the process of cation-induced conformational change.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Spectroscopic Characterization of New Schiff Bases Containing the Benzo-15-Crown-5 Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TPE-embedded butterfly bis-crown ether with controllable conformation and supramolecular chiroptical property - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and X‑ray Structures of Bis-Functional Resorcinarene Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Bis(benzo-15-crown-5) Ether Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing bis(benzo-15-crown-5) ether derivatives. These molecules, featuring two benzo-15-crown-5 units linked by various bridging structures, are of significant interest in supramolecular chemistry, ion sensing, and drug delivery due to their enhanced ion-binding capabilities and potential for molecular recognition. This document details the synthesis of key precursors, outlines diverse coupling strategies, and presents quantitative data and experimental protocols to aid in the design and execution of synthetic routes.

Synthesis of Functionalized Benzo-15-crown-5 Precursors

The synthesis of bis(benzo-15-crown-5) ethers invariably begins with the preparation of functionalized benzo-15-crown-5 monomers. These precursors bear reactive groups that enable their subsequent linkage. The foundational Williamson ether synthesis is the common starting point for obtaining the parent benzo-15-crown-5, which is then functionalized.

Synthesis of Benzo-15-crown-5

The reaction of catechol with tetraethyleneglycol dichloride in the presence of a base is a widely used method for the synthesis of benzo-15-crown-5[1].

Experimental Protocol: Williamson Ether Synthesis of Benzo-15-crown-5 [1]

-

Reagents: Catechol, tetraethyleneglycol dichloride, sodium hydroxide, n-butanol.

-

Procedure:

-

Dissolve catechol (0.8 mole) in n-butanol in a flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel[1].

-

Add an aqueous solution of sodium hydroxide (1.68 moles) to the stirred catechol solution over 30-40 minutes[1].

-

Heat the reaction mixture. The method of addition of tetraethyleneglycol dichloride can be varied (e.g., dropwise to an unboiled or boiling reaction mass) to optimize the yield[1]. One reported method involves a 30-hour inert-atmosphere boiling[1].

-

After the reaction is complete, the product, benzo-15-crown-5, is extracted from the reaction mixture using hexane[1].

-

-

Yield: A yield of 62% has been reported for the 30-hour boiling method[1]. Optimization of the addition of tetraethyleneglycol dichloride can lead to a higher content of the target product in the reaction mass[1].

Functionalization of the Benzene Ring

Once benzo-15-crown-5 is obtained, various functional groups can be introduced onto the aromatic ring, typically at the 4'-position. These include nitro, amino, formyl, and carboxyl groups, which serve as handles for dimerization.

dot

Caption: Synthetic pathways to key functionalized benzo-15-crown-5 precursors.

1.2.1. 4'-Nitrobenzo-15-crown-5

Nitration of benzo-15-crown-5 is a common route to introduce a functional group that can be further transformed, for instance, into an amino group.

Experimental Protocol: Nitration of Benzo-15-crown-5 [1]

-

Reagents: Benzo-15-crown-5, 58% nitric acid, acetonitrile[1].

-

Procedure: The nitration is carried out by reacting benzo-15-crown-5 with 58% nitric acid in acetonitrile, with the reaction mixture being boiled[1].

-

Yield: This method is reported to produce high yields of 4'-nitrobenzo-15-crown-5[1].

1.2.2. 4'-Aminobenzo-15-crown-5

The reduction of the nitro group provides the versatile amino functionality.

Experimental Protocol: Reduction of 4'-Nitrobenzo-15-crown-5 [1]

-

Reagents: 4'-Nitrobenzo-15-crown-5, hydrazine hydrate, Raney nickel catalyst, ethanol[1].

-

Procedure: The reduction is performed using hydrazine hydrate in the presence of a Raney nickel catalyst in an alcohol medium[1].

-

Yield: This method is described as convenient and effective, providing high yields[1].

1.2.3. 4'-Formylbenzo-15-crown-5

The formyl group is a key functional group for synthesizing bis-crown ethers via Schiff base formation.

Experimental Protocol: Vilsmeier-Haack Formylation of Benzo-15-crown-5 [2]

-

Reagents: Benzo-15-crown-5, and reagents for Vilsmeier-Haack conditions (typically phosphorus oxychloride and dimethylformamide).

-

Procedure: 4'-Formylbenzo-15-crown-5 is synthesized from benzo-15-crown-5 under Vilsmeier-Haack conditions and can be purified via its bisulfite adduct[2].

1.2.4. 4'-Hydroxybenzo-15-crown-5

The hydroxy derivative can be prepared from the corresponding formyl compound.

Experimental Protocol: Synthesis of 4'-Hydroxybenzo-15-crown-5 [2]

-

Reagents: 4'-Formylbenzo-15-crown-5, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane, tetrahydrofuran, hydrochloric acid[2].

-

Procedure:

-

A solution of m-CPBA in dichloromethane is added dropwise to a stirred solution of 4'-formylbenzo-15-crown-5 in dichloromethane at 0 °C[2].

-

The mixture is stirred for 60 hours at room temperature[2].

-

The reaction is worked up by neutralization with sodium bicarbonate, extraction, and subsequent hydrolysis of the intermediate formate ester with hydrochloric acid in THF[2].

-

-

Yield: A yield of 64% has been reported[2].

| Precursor | Synthesis Method | Key Reagents | Reported Yield | Melting Point (°C) |

| Benzo-15-crown-5 | Williamson Ether Synthesis | Catechol, Tetraethyleneglycol dichloride, NaOH | 62%[1] | 79.5-80.5[1] |

| 4'-Nitrobenzo-15-crown-5 | Nitration | Benzo-15-crown-5, 58% HNO₃, Acetonitrile | High[1] | 97.24[1] |

| 4'-Aminobenzo-15-crown-5 | Reduction | 4'-Nitrobenzo-15-crown-5, Hydrazine hydrate, Raney Ni | High[1] | 79.51[1] |

| 4'-Formylbenzo-15-crown-5 | Vilsmeier-Haack | Benzo-15-crown-5, POCl₃, DMF | 23.3%[3] | - |

| 4'-Hydroxybenzo-15-crown-5 | Dakin Reaction | 4'-Formylbenzo-15-crown-5, m-CPBA | 64%[2] | 103[2] |

Synthesis of Bis(benzo-15-crown-5) Ether Derivatives

With the functionalized precursors in hand, various coupling reactions can be employed to synthesize bis(benzo-15-crown-5) ethers with different linkers. The choice of linker is crucial as it dictates the spatial arrangement of the two crown ether moieties and, consequently, the ion-binding properties of the final molecule.

dot

Caption: Common strategies for the dimerization of functionalized benzo-15-crown-5.

Schiff Base Linkages

The reaction between a formyl-functionalized crown ether and a diamine or hydrazine is a straightforward method to obtain bis(benzo-15-crown-5) ethers linked by an imine or azine bridge.

Experimental Protocol: Synthesis of a Bis(benzo-15-crown-5) Schiff Base [2]

-

Reagents: 4'-Formylbenzo-15-crown-5, 1,2-bis(2-aminophenoxy)ethane, methanol[2].

-

Procedure:

-

A solution of 4'-formylbenzo-15-crown-5 (1.68 mmol) in methanol (50 mL) is added dropwise to a methanolic solution (25 mL) of 1,2-bis(2-aminophenoxy)ethane (1.68 mmol)[2].

-

The mixture is refluxed for 1 hour and then cooled to room temperature[2].

-

The resulting bright yellow crystals are filtered off and dried[2].

-

-

Yield: 64.7%[2].

A similar procedure can be used with hydrazine to form an azine-linked bis-crown ether.

Experimental Protocol: Synthesis of N-(formimidoyl-benzo-15-crown-5)-N'-(formimidoyl)phenol [3]

-

Reagents: 4'-Formylbenzo-15-crown-5 (IV), N-(aminoformimidoyl)phenol (I), ethanol[4].

-

Procedure:

-

Yield: 66.6%[4].

Azo Linkages

An azo bridge can be formed by the oxidative coupling of 4'-aminobenzo-15-crown-5.

Experimental Protocol: Synthesis of trans-Azobis(benzo-18-crown-6) (as an analogous example)[5]

-

Reagents: 4'-Aminobenzo-18-crown-6, potassium permanganate, copper(II) sulfate pentahydrate, dichloromethane[5].

-

Procedure: 4'-Aminobenzo-18-crown-6 is dissolved in dichloromethane and selectively oxidized to the trans-azo compound using KMnO₄ on CuSO₄·5H₂O at room temperature[5].

-

Yield: 38% after recrystallization from absolute ethanol[5].

Stilbene Linkages

Reductive coupling of 4'-formylbenzo-15-crown-5 can produce a stilbene-linked bis-crown ether.

Experimental Protocol: Synthesis of Stilbene Bis-crown Ether [6]

-

Reagents: 4'-Formylbenzo-15-crown-5, titanium tetrachloride, zinc, pyridine, THF, N,N,N',N'-tetramethyl-1,8-diaminonaphthalene ("proton sponge")[6].

-

Procedure: The reductive coupling is mediated by low-valent titanium. The addition of a "proton sponge" has been shown to improve the yield[6].

-

Yield: 26%[6].

Double-Armed Derivatives

Another approach involves creating "double-armed" derivatives from a single benzo-15-crown-5 unit, where two pendant arms are attached to the benzene ring.

Experimental Protocol: Synthesis of Double-Armed Benzo-15-crown-5 Lariats [7]

-

Reagents: 4',5'-Bis(bromomethyl)-benzo-15-crown-5, a substituted phenol (e.g., 4-hydroxybenzaldehyde)[7].

-

Procedure: The synthesis involves the reaction of 4',5'-bis(bromomethyl)-benzo-15-crown-5 with various phenols[7].

-

Yields: 43-82% depending on the phenol used[7].

| Linker Type | Precursors | Key Reagents/Reaction | Reported Yield |

| Schiff Base | 4'-Formylbenzo-15-crown-5, Diamine | Methanol, Reflux | 64.7%[2] |

| Azine | 4'-Formylbenzo-15-crown-5, Hydrazine | Ethanol, Reflux | 66.6%[4] |

| Azo | 4'-Aminobenzo-15-crown-5 | KMnO₄/CuSO₄·5H₂O | 38% (for benzo-18-crown-6 analog)[5] |

| Stilbene | 4'-Formylbenzo-15-crown-5 | TiCl₄, Zn, Pyridine | 26%[6] |

| Double-Armed Ether | 4',5'-Bis(bromomethyl)-benzo-15-crown-5, Phenols | - | 43-82%[7] |

Characterization Data

The synthesized bis(benzo-15-crown-5) ether derivatives are typically characterized by standard spectroscopic techniques.

| Derivative | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) | IR (cm⁻¹) |

| trans-Azobis(benzo-18-crown-6) | 7.64 (dd, 2H), 7.48 (d, 2H), 6.97 (d, 2H), 4.29-4.22 (m, 8H), 3.99-3.93 (m, 8H), 3.77-3.69 (m, 24H)[5] | 151.25, 149.27, 147.12, 119.99, 70.94, 70.79, 70.69, 70.66, 69.46, 69.03, 68.86[5] | 651 [M+H⁺], 673 [M+Na⁺], 689 [M+K⁺][5] | - |

| N-(formimidoyl-benzo-15-crown-5)-N'-(formimidoyl)phenol | - | - | 414 (M⁺, 100%)[8] | 2932, 2867 (C-H), 1622 (C=N), 1598, 1567, 1508 (aromatic)[8] |

| Schiff Base from 4'-formyl-B15C5 and 1,2-bis(2-aminophenoxy)ethane | 8.38 (s, 1H, HC=N), 7.62 (q, 1H), 7.15-7.00 (m, 4H), 6.90-6.77 (m, 4H), 4.20-4.12 (m, 4H), 3.96-3.76 (m, 12H)[2] | - | - | 3478-3365 (NH₂), 1621 (C=N)[2] |

This guide provides a foundational understanding of the synthesis of bis(benzo-15-crown-5) ether derivatives. Researchers are encouraged to consult the cited literature for more detailed information and to adapt these protocols to their specific synthetic targets. The versatility of the functionalized precursors allows for the creation of a wide array of bis-crown ethers with tailored properties for various applications.

References

- 1. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Intricate Dance of Size and Selectivity: A Technical Guide to the Complexation of Bis(benzo-15-crown-5) with Alkali Metals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the complexation behavior of bis(benzo-15-crown-5) ethers with alkali metal cations. Crown ethers, with their unique ability to selectively bind specific cations, are of significant interest in various scientific fields, including drug delivery, ion transport, and catalysis. This document provides a comprehensive overview of the thermodynamic principles governing these interactions, detailed experimental methodologies for their study, and a summary of available quantitative data.

Introduction: The "Biscrown Effect" and Cation Selectivity

Bis(benzo-15-crown-5) ethers are a class of macrocyclic compounds featuring two benzo-15-crown-5 units linked by a spacer. The benzo-15-crown-5 moiety has a cavity size that is well-suited for complexing with the sodium ion (Na⁺). However, when two such units are brought into proximity within a single molecule, a phenomenon known as the "biscrown effect" can emerge. This effect often leads to an enhanced affinity for cations that are larger than the cavity of a single crown ether, such as potassium (K⁺), through the formation of a 2:1 "sandwich" complex where the cation is nestled between the two crown ether rings. The nature of the linker between the two crown moieties plays a crucial role in the stability and selectivity of these complexes.

Quantitative Analysis of Complexation

The stability and thermodynamics of complexation between bis(benzo-15-crown-5) derivatives and alkali metal cations have been investigated using various techniques. The following tables summarize the available quantitative data.

Table 1: Stability Constants (log Ks) for the Complexation of Double-Armed Benzo-15-Crown-5 Lariats with Alkali Metal Cations in Methanol-Water (8:2 v/v) at 25°C. [1]

| Ligand/Cation | Na⁺ | K⁺ | Rb⁺ |

| Ligand 1 | 3.15 | 3.45 | 3.08 |

| Ligand 2 | 3.20 | 3.52 | 3.15 |

| Ligand 3 | 3.18 | 3.60 | 3.22 |

Ligands 1, 2, and 3 are different double-armed benzo-15-crown-5 lariats as described in the cited literature.

Table 2: Thermodynamic Parameters for the Complexation of Double-Armed Benzo-15-Crown-5 Lariats with Alkali Metal Cations in Methanol-Water (8:2 v/v) at 25°C. [1]

| Ligand/Cation | Parameter | Na⁺ | K⁺ | Rb⁺ |

| Ligand 1 | ΔH (kJ/mol) | -18.0 | -25.1 | -20.9 |

| TΔS (kJ/mol) | -0.1 | -5.4 | -3.3 | |

| Ligand 2 | ΔH (kJ/mol) | -18.4 | -25.5 | -21.3 |

| TΔS (kJ/mol) | -0.2 | -5.5 | -3.5 | |

| Ligand 3 | ΔH (kJ/mol) | -18.2 | -26.3 | -21.8 |

| TΔS (kJ/mol) | -0.1 | -5.9 | -3.8 |

Experimental Protocols

The determination of stability constants and thermodynamic parameters for crown ether-cation complexation involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

Microcalorimetric Titration

Isothermal Titration Calorimetry (ITC) directly measures the heat change (ΔH) upon complex formation, allowing for the simultaneous determination of the binding constant (K), and stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Protocol:

-

Sample Preparation: A solution of the bis(benzo-15-crown-5) ligand (typically in the micromolar range) is placed in the sample cell of the calorimeter. The alkali metal salt solution (in the millimolar range) is loaded into the injection syringe. Both solutions are prepared in the same buffer or solvent (e.g., methanol-water mixture) and thoroughly degassed to avoid air bubbles.

-

Titration: A series of small aliquots of the metal salt solution are injected into the ligand solution at constant temperature.

-

Data Acquisition: The heat released or absorbed after each injection is measured.

-

Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of metal to ligand, is fitted to a binding model to extract the thermodynamic parameters.

Solvent Extraction

Solvent extraction is a powerful technique to assess the affinity of a crown ether for different cations. It relies on the partitioning of a metal salt from an aqueous phase to an immiscible organic phase containing the crown ether.

Protocol:

-

Phase Preparation: An aqueous solution of the alkali metal salt (often as a picrate salt for spectrophotometric detection) of known concentration is prepared. An organic solution (e.g., in chloroform or dichloromethane) of the bis(benzo-15-crown-5) of known concentration is also prepared.

-

Extraction: Equal volumes of the aqueous and organic phases are mixed in a sealed container and shaken vigorously for a set period to reach equilibrium. The mixture is then allowed to stand for the phases to separate.

-

Quantification: The concentration of the metal-crown ether complex in the organic phase (or the remaining metal ion in the aqueous phase) is determined. If a picrate salt is used, UV-Vis spectroscopy is a common method for quantification due to the strong absorbance of the picrate anion.

-

Calculation: The distribution ratio (D) and the extraction equilibrium constant (Kex) are calculated from the concentration data.

NMR Titration

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study complexation by monitoring the changes in the chemical shifts of the protons or other nuclei of the crown ether upon addition of the metal ion.

Protocol:

-

Sample Preparation: A solution of the bis(benzo-15-crown-5) in a suitable deuterated solvent is prepared in an NMR tube.

-

Titration: A concentrated solution of the alkali metal salt (in the same deuterated solvent) is incrementally added to the NMR tube.

-

Data Acquisition: After each addition, a ¹H or ¹³C NMR spectrum is recorded.

-

Data Analysis: The changes in the chemical shifts of the crown ether's protons, particularly those of the polyether ring, are plotted against the metal/ligand molar ratio. The data is then fitted to a binding isotherm to determine the stability constant.

Ion-Selective Electrode (ISE) Potentiometry

ISEs provide a direct measure of the activity of free (uncomplexed) metal ions in a solution. This technique can be used to determine the stability constant of the complex.

Protocol:

-

Electrode Calibration: The ion-selective electrode is calibrated using a series of standard solutions of the alkali metal salt of known concentrations.

-

Titration: A solution of the alkali metal salt is titrated with a solution of the bis(benzo-15-crown-5).

-

Potential Measurement: The potential of the ISE is measured after each addition of the crown ether solution.

-

Calculation: The change in potential is used to calculate the concentration of free metal ions at each point of the titration. This data is then used to calculate the stability constant of the complex.

Visualizing Complexation and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the complexation pathways and a typical experimental workflow.

Caption: Complexation pathways of bis(benzo-15-crown-5) with Na⁺ and K⁺.

Caption: Workflow for Solvent Extraction Experiment.

Conclusion

The complexation of alkali metals by bis(benzo-15-crown-5) ethers is a nuanced process governed by the interplay of cation size, crown ether cavity dimensions, and the conformational flexibility imparted by the linker. While Na⁺ forms stable 1:1 complexes, larger cations like K⁺ and Cs⁺ can form highly stable 2:1 sandwich complexes, a hallmark of the "biscrown effect." The quantitative data, though not exhaustive for all alkali metals with a single bis-crown system, clearly indicates that these molecules can be tuned for selective ion recognition. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate these fascinating host-guest interactions, paving the way for the rational design of novel ionophores and sensors for applications in chemistry, biology, and materials science.

References

An In-depth Technical Guide to the Thermodynamics of Bis(benzo-15-crown-5) Metal Ion Complexation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic principles governing the complexation of bis(benzo-15-crown-5) ethers with various metal ions. Bis(benzo-15-crown-5) ligands, featuring two benzo-15-crown-5 moieties linked together, exhibit unique binding properties, including the formation of intramolecular sandwich complexes, which are of significant interest in supramolecular chemistry, sensor development, and targeted drug delivery. This document details the experimental methodologies for determining the thermodynamic parameters of these interactions, presents a compilation of quantitative data, and visualizes key experimental workflows and complexation equilibria.

Introduction to Bis(benzo-15-crown-5) Metal Ion Complexation

Crown ethers, first synthesized by Charles J. Pedersen, are macrocyclic polyethers renowned for their ability to selectively bind cations within their central cavity.[1] The selectivity of a crown ether is primarily determined by the relative sizes of the cation and the crown ether's cavity. Benzo-15-crown-5, with its fused benzene ring, possesses a cavity size that is particularly suited for the complexation of sodium ions.

Bis(benzo-15-crown-5) ethers are a class of compounds where two benzo-15-crown-5 units are covalently linked. This structural arrangement allows for cooperative binding and the formation of stable 2:1 "sandwich" complexes with metal ions that are too large to fit within a single crown ether cavity, such as potassium and rubidium ions.[2] The thermodynamics of this complexation, governed by enthalpy (ΔH) and entropy (ΔS) changes, provides crucial insights into the stability and selectivity of these host-guest systems. The complexation process is also significantly influenced by the nature of the solvent.[1]

Quantitative Thermodynamic Data

The stability of the complexes formed between bis(benzo-15-crown-5) derivatives and metal ions is quantified by the stability constant (K), while the enthalpy (ΔH°) and entropy (ΔS°) of complexation provide insight into the driving forces of the interaction. These parameters are typically determined using techniques such as microcalorimetric titrations. The Gibbs free energy change (ΔG°) is calculated from the stability constant.

The following tables summarize the thermodynamic parameters for the complexation of various double-armed benzo-15-crown-5 lariats with alkali metal cations in a methanol-water (8:2 v/v) solution at 25 °C, as determined by microcalorimetric titrations.[2] These "double-armed" structures are analogous to bis(benzo-15-crown-5) compounds in their ability to form sandwich complexes.

Table 1: Thermodynamic Parameters for 1:1 Complexation of Double-Armed Benzo-15-Crown-5 Ethers with Na⁺ in Methanol-Water (8:2 v/v) at 25 °C [2]

| Host Compound | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| Benzo-15-crown-5 | 2.83 | -16.15 | -19.48 | -3.33 |

| Host 3 | 2.91 | -16.61 | -20.02 | -3.41 |

| Host 4 | 2.88 | -16.44 | -20.52 | -4.08 |

| Host 5 | 2.85 | -16.26 | -20.31 | -4.05 |

| Host 6 | 2.95 | -16.84 | -20.94 | -4.10 |

| Host 7 | 2.80 | -15.98 | -19.77 | -3.79 |

| Host 8 | 2.77 | -15.81 | -19.52 | -3.71 |

Table 2: Thermodynamic Parameters for 2:1 Sandwich Complexation of Double-Armed Benzo-15-Crown-5 Ethers with K⁺ in Methanol-Water (8:2 v/v) at 25 °C [2]

| Host Compound | log β₂ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| Benzo-15-crown-5 | 4.52 | -25.80 | -34.85 | -9.05 |

| Host 3 | 4.85 | -27.68 | -38.99 | -11.31 |

| Host 4 | 4.79 | -27.34 | -38.07 | -10.73 |

| Host 5 | 4.75 | -27.11 | -37.53 | -10.42 |

| Host 6 | 4.92 | -28.08 | -39.54 | -11.46 |

| Host 7 | 4.68 | -26.71 | -36.65 | -9.94 |

| Host 8 | 4.62 | -26.37 | -35.98 | -9.61 |

Table 3: Thermodynamic Parameters for 2:1 Sandwich Complexation of Double-Armed Benzo-15-Crown-5 Ethers with Rb⁺ in Methanol-Water (8:2 v/v) at 25 °C [2]

| Host Compound | log β₂ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| Benzo-15-crown-5 | 4.15 | -23.69 | -31.21 | -7.52 |

| Host 3 | 4.48 | -25.57 | -35.94 | -10.37 |

| Host 4 | 4.42 | -25.23 | -35.02 | -9.79 |

| Host 5 | 4.38 | -24.99 | -34.43 | -9.44 |

| Host 6 | 4.55 | -25.97 | -36.61 | -10.64 |

| Host 7 | 4.31 | -24.60 | -33.89 | -9.29 |

| Host 8 | 4.25 | -24.26 | -33.18 | -8.92 |

Note: Host compounds 3-8 are various double-armed benzo-15-crown-5 lariats as described by Zhang et al. (2006).[2] The sandwich complexations are predominantly enthalpy-driven, accompanied by a moderate loss of entropy.[2]

Experimental Protocols

The determination of thermodynamic parameters for bis(benzo-15-crown-5) metal ion complexation relies on several key experimental techniques.

Synthesis of Bis(benzo-15-crown-5) Derivatives

The synthesis of bis(benzo-15-crown-5) derivatives often starts from commercially available benzo-15-crown-5. A common strategy involves the formylation of the benzene ring, followed by further functionalization to introduce linking groups. For example, 4',5'-bis(bromomethyl)-benzo-15-crown-5 can be synthesized and subsequently reacted with various phenols to create double-armed lariat ethers.[2] Another approach involves the condensation of 4'-formylbenzo-15-crown-5 with diamines to produce Schiff base ligands containing two crown ether moieties.[3][4]

A general synthetic procedure for a double-armed benzo-15-crown-5 is as follows:

-

Synthesis of 4',5'-Diformylbenzo-15-crown-5: Benzo-15-crown-5 is treated with a formylating agent (e.g., dichloromethyl methyl ether in the presence of a Lewis acid) to introduce two formyl groups onto the benzene ring.

-

Reduction to 4',5'-Bis(hydroxymethyl)benzo-15-crown-5: The diformyl derivative is reduced using a reducing agent like sodium borohydride to yield the corresponding diol.

-

Bromination to 4',5'-Bis(bromomethyl)benzo-15-crown-5: The diol is then converted to the dibromide by reaction with a brominating agent such as phosphorus tribromide.

-

Coupling Reaction: The resulting 4',5'-bis(bromomethyl)-benzo-15-crown-5 is reacted with a suitable linking molecule (e.g., a diphenol) in the presence of a base to yield the final bis(benzo-15-crown-5) product.[2]

The synthesized compounds are purified by recrystallization or column chromatography and characterized by techniques such as NMR, IR, mass spectrometry, and elemental analysis.[2][3][4]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (K), enthalpy change (ΔH°), and stoichiometry (n) in a single experiment.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a solution of the bis(benzo-15-crown-5) ligand in a suitable solvent (e.g., methanol-water mixture). The concentration should be chosen based on the expected binding affinity to ensure an optimal "c-window" (c = Kₐ * [macromolecule]).[5]

-

Prepare a solution of the metal salt (e.g., NaCl, KCl) in the same solvent. The concentration of the metal salt in the syringe should be 10-20 times higher than the ligand concentration in the cell.

-

Degas both solutions thoroughly to avoid the formation of air bubbles in the calorimeter cell and syringe.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Fill the sample cell (typically ~1.4 mL) with the bis(benzo-15-crown-5) solution.

-

Fill the injection syringe (typically ~250 µL) with the metal salt solution.

-

Equilibrate the system until a stable baseline is achieved.

-

-

Titration:

-

Perform a series of injections (e.g., 25 injections of 10 µL each) of the metal salt solution into the sample cell.

-

Allow the system to return to baseline between injections.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

-

A blank titration (injecting the metal salt solution into the solvent without the ligand) is performed to correct for heats of dilution.

-

The corrected heat changes are plotted against the molar ratio of metal to ligand.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site or two-site binding model) using software provided with the instrument to determine K, ΔH°, and n. The Gibbs free energy (ΔG°) and entropy change (ΔS°) are then calculated using the following equations:

-

ΔG° = -RTlnK

-

ΔG° = ΔH° - TΔS°

-

-

Conductometric Titration

Conductometric titration is a method used to determine the stoichiometry and stability constant of a complex by monitoring the change in the electrical conductivity of a solution upon the addition of a titrant.

Detailed Protocol:

-

Solution Preparation:

-

Prepare a solution of the metal salt (e.g., alkali metal tetraphenylborates in acetonitrile) of a known concentration (e.g., 1 x 10⁻⁴ M).

-

Prepare a more concentrated solution of the bis(benzo-15-crown-5) ligand in the same solvent.

-

-

Experimental Setup:

-

Place a known volume of the metal salt solution in a thermostated titration cell.

-

Immerse a calibrated conductivity probe into the solution.

-

Allow the solution to reach thermal equilibrium.

-

-

Titration:

-

Measure the initial conductivity of the metal salt solution.

-

Add small, precise aliquots of the bis(benzo-15-crown-5) solution to the cell using a micropipette or a microburette.

-

After each addition, stir the solution to ensure homogeneity and record the conductivity once the reading stabilizes.

-

Continue the additions until the change in conductivity becomes negligible.

-

-

Data Analysis:

-

Correct the measured conductance for the volume change during the titration.

-

Plot the molar conductivity (Λ) as a function of the ligand-to-metal molar ratio.

-

The stoichiometry of the complex can be determined from the inflection point of the titration curve.

-

The stability constant (K) is calculated by fitting the experimental data to an equation that relates the change in molar conductivity to the concentrations of the free and complexed species. A non-linear least-squares fitting procedure is often employed for this purpose.[6]

-

UV-Vis Spectrophotometric Titration

This method is applicable when the complexation of the metal ion by the bis(benzo-15-crown-5) ligand results in a change in the UV-Vis absorption spectrum of the ligand.

Detailed Protocol:

-

Solution Preparation:

-

Prepare a stock solution of the bis(benzo-15-crown-5) ligand of a known concentration in a suitable solvent. The ligand should have a chromophore that absorbs in the UV-Vis range.

-

Prepare a stock solution of the metal salt in the same solvent.

-

-

Titration:

-

Place a known volume of the ligand solution in a quartz cuvette.

-

Record the initial UV-Vis spectrum.

-

Add successive small aliquots of the metal salt solution to the cuvette.

-

After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

-

Continue the titration until no further significant changes in the spectrum are observed.

-

-

Data Analysis:

-

Monitor the change in absorbance at a specific wavelength where the change is most significant.

-

Plot the absorbance versus the molar ratio of the metal ion to the ligand.

-

The stoichiometry of the complex can often be determined from the shape of the titration curve.

-

The stability constant (K) can be determined by fitting the absorbance data to a binding isotherm equation, often using a non-linear regression analysis such as the Benesi-Hildebrand method.[7][8]

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of bis(benzo-15-crown-5) metal ion complexation.

Caption: Complexation equilibria and sandwich complex formation.

Caption: Experimental workflow for thermodynamic analysis.

Conclusion

The study of the thermodynamics of bis(benzo-15-crown-5) metal ion complexation provides fundamental insights into the principles of molecular recognition and host-guest chemistry. The ability of these molecules to form stable 1:1 and 2:1 sandwich complexes, driven by favorable enthalpy and entropy changes, makes them promising candidates for applications in ion sensing, separation processes, and the development of novel therapeutic agents. The experimental protocols detailed in this guide offer a robust framework for researchers to accurately determine the thermodynamic parameters that govern these complexation events, thereby facilitating the rational design of new and more effective supramolecular systems.

References

- 1. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Spectrophotometric determination of the dissociation constants of crown ethers with grafted acridone unit in methanol based on Benesi-Hildebrand evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. studylib.net [studylib.net]

Crystal Structure of Bis(benzo-15-crown-5) Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of bis(benzo-15-crown-5) sandwich complexes, a class of compounds with significant potential in ion sensing, phase-transfer catalysis, and as models for biological ion channels. This document summarizes key quantitative crystallographic data, details experimental protocols for their synthesis and analysis, and visualizes the underlying chemical principles and workflows.

Introduction to Bis(benzo-15-crown-5) Complexes

Benzo-15-crown-5 is a macrocyclic polyether that exhibits selective binding towards various metal cations. When two benzo-15-crown-5 molecules coordinate to a single metal ion, they can form a "sandwich" complex. The stability and structure of these complexes are highly dependent on the size and charge of the encapsulated cation. This guide focuses on the three-dimensional arrangement of these molecules in the solid state, as determined by single-crystal X-ray diffraction.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for a series of bis(benzo-15-crown-5) complexes with different alkali and alkaline earth metal cations. This data allows for a direct comparison of the structural changes induced by the different guest ions.

Table 1: Unit Cell Parameters of Bis(benzo-15-crown-5) Complexes

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| [K(bis(4,5-bis(bromomethyl)-benzo-15-crown-5))]⁺ Picrate⁻ | Orthorhombic | Pna2₁ | 25.757(5) | 12.927(3) | 37.507(8) | 90 | 90 | 90 | [1] |

| [Cs(bis(4,5-bis(bromomethyl)-benzo-15-crown-5))]⁺ Picrate⁻ | Orthorhombic | Pna2₁ | 25.905(7) | 12.998(3) | 39.036(10) | 90 | 90 | 90 | [1] |

| [Ba(bis(benzo-15-crown-5))]²⁺ [Co(NCS)₄]²⁻ | Monoclinic | P2₁/c | 16.496(3) | 8.325(2) | 20.061(4) | 90 | 90.00 | 90 | [2] |

Table 2: Selected Bond Lengths and Angles for Bis(benzo-15-crown-5) Complexes

| Complex | Cation | M-O Bond Lengths (Å) | O-M-O Angles (°) | Reference |

| [Cs(bis(4,5-bis(bromomethyl)-benzo-15-crown-5))]⁺ Picrate⁻ | Cs⁺ | 3.029(9) - 3.271(7) | 52.0(2) - 168.7(2) | [1] |

| [Ba(bis(benzo-15-crown-5))]²⁺ [Co(NCS)₄]²⁻ | Ba²⁺ | Data not available in snippet | Data not available in snippet | [2] |

Note: Detailed bond lengths and angles are often found in the supplementary information of the cited publications or within Crystallographic Information Files (CIFs).

Experimental Protocols

This section outlines the generalized methodologies for the synthesis and crystallographic analysis of bis(benzo-15-crown-5) complexes, based on established procedures.[1][2][3]

Synthesis and Crystallization

The synthesis of bis(benzo-15-crown-5) complexes typically involves the reaction of a benzo-15-crown-5 derivative with a metal salt in a suitable solvent or solvent mixture. The choice of solvent is crucial for promoting the formation of high-quality single crystals.

General Procedure:

-

Dissolution of Reactants: The benzo-15-crown-5 ligand is dissolved in an organic solvent (e.g., 1,2-dichloroethane, methanol, or ethanol). The metal salt (e.g., chloride, picrate, or thiocyanate salt of the desired cation) is dissolved in a polar solvent, which may be the same or a different solvent (e.g., water or methanol).

-

Complexation: The solution of the metal salt is added dropwise to the solution of the crown ether with stirring. The reaction mixture is typically stirred for several hours at room temperature to ensure complete complex formation.

-

Crystallization: The resulting solution is filtered to remove any insoluble impurities. The clear solution is then allowed to stand undisturbed at room temperature for a period of several days to weeks. Slow evaporation of the solvent(s) will facilitate the growth of single crystals suitable for X-ray diffraction. For example, in the synthesis of [Ba(bis(benzo-15-crown-5))]²⁺ [Co(NCS)₄]²⁻, an aqueous solution of barium chloride was added to a solution of cobalt(II) chloride and ammonium thiocyanate, followed by the addition of a 1,2-dichloroethane solution of benzo-15-crown-5.[2] Transparent blue crystals were obtained after approximately 15 days.[2]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

General Procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential crystal degradation. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected over a range of angles to ensure a complete dataset.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Software packages such as SHELXT and SHELXL are commonly used for this purpose.[2]

-

Visualization: Molecular graphics programs are used to visualize the final crystal structure and to generate diagrams for publication.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental concepts and workflows associated with the study of bis(benzo-15-crown-5) complexes.

Caption: Synthetic workflow for bis(benzo-15-crown-5) complexes.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Caption: Formation of a bis(benzo-15-crown-5) sandwich complex.

References

Electrochemical Properties of Bis(benzo-15-crown-5) Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(benzo-15-crown-5) compounds, a unique class of macrocyclic polyethers, have garnered significant attention in the fields of supramolecular chemistry, analytical science, and materials chemistry. Their distinct molecular architecture, featuring two benzo-15-crown-5 moieties linked by a variable bridge, endows them with remarkable ion recognition capabilities, particularly for alkali and alkaline earth metal cations. The selective binding of these cations within the crown ether cavities induces conformational changes that can be transduced into measurable electrochemical signals. This property forms the basis for their application in highly selective ion-selective electrodes, electrochemical sensors, and redox-switchable systems. This technical guide provides a comprehensive overview of the core electrochemical properties of bis(benzo-15-crown-5) compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support researchers and professionals in their scientific endeavors.

Electrochemical Data of Bis(benzo-15-crown-5) Derivatives

The electrochemical behavior of bis(benzo-15-crown-5) compounds is intrinsically linked to their ability to form host-guest complexes with various cations. Techniques such as cyclic voltammetry and potentiometry are pivotal in elucidating these properties. The following tables summarize key quantitative data from the literature.

Table 1: Potentiometric Selectivity Coefficients for Potassium Ion-Selective Electrodes

Potentiometric selectivity coefficients (log KpotK+,M) are crucial for evaluating the performance of ion-selective electrodes. A more negative value indicates higher selectivity for potassium ions (K+) over an interfering ion (M).

| Bis(benzo-15-crown-5) Derivative | Interfering Ion (M) | log KpotK+,M | Reference Electrode | Membrane Composition | Reference |

| Bis[(benzo-15-crown-5)-4'-ylmethyl] pimelate | Na+ | -3.4 | Ag/AgCl | PVC, plasticizer, ionophore | [1] |

| cis-Cyclohexanedicarboxylate derivative | Na+ | -3.3 | Not specified | Coated-wire electrode | [2] |

| 4,5-Bis(biphenyloxymethyl)benzo-15-crown-5 | Not specified | Not specified | Not specified | PVC membrane | [3] |

Table 2: Redox Potentials of Ferrocene-Linked Bis(benzo-15-crown-5) Compounds

The incorporation of a redox-active unit, such as ferrocene, allows for the direct electrochemical interrogation of ion binding events. The binding of a cation typically results in a positive (anodic) shift in the ferrocene/ferrocenium (Fc/Fc+) redox potential, indicating that the oxidized form is stabilized by the complexation.

| Compound | Guest Cation | E1/2 (V vs. Ag/Ag+) | ΔE1/2 (mV) | Solvent | Supporting Electrolyte | Reference |

| 15-Ferrocenyl-benzo-15-crown-5 (L1) | None | Not specified | - | Acetonitrile | 0.1 M [NBu4][PF6] | [4] |

| L1 | Na+ | Not specified | +55 | Acetonitrile | 0.1 M [NBu4][PF6] | [4] |

| L1 | K+ | Not specified | +35 | Acetonitrile | 0.1 M [NBu4][PF6] | [4] |

| L1 | Mg2+ | Not specified | +130 | Acetonitrile | 0.1 M [NBu4][PF6] | [4] |

| 1',1'''-Bis(aza-15-crown-5-methyl)biferrocene | None | Eox1 = 0.38, Eox2 = 0.61 | - | CH2Cl2 | 0.1 M [NBu4][PF6] | [5] |

| 1',1'''-Bis(aza-15-crown-5-methyl)biferrocene | Ba2+ (2 equiv.) | Eox1 = 0.54, Eox2 = 0.77 | +160, +160 | CH2Cl2 | 0.1 M [NBu4][PF6] | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections outline typical experimental protocols for the electrochemical characterization of bis(benzo-15-crown-5) compounds.

Potentiometry for Ion-Selective Electrodes

Potentiometry measures the potential difference between an ion-selective electrode (ISE) and a reference electrode to determine the activity of a specific ion in a solution.

1. Electrode Preparation:

-

Membrane Cocktail: A typical PVC membrane consists of the bis(benzo-15-crown-5) ionophore (e.g., 1-2 wt%), a plasticizer such as bis(2-ethylhexyl) sebacate (o-NPOE) (e.g., 65-66 wt%), and a PVC matrix (e.g., 32-33 wt%). A lipophilic salt like potassium tetrakis(4-chlorophenyl)borate (KTpClPB) may be added to reduce the membrane resistance and improve the detection limit.

-

Casting: The components are dissolved in a volatile solvent like tetrahydrofuran (THF). The solution is then poured into a glass ring placed on a glass plate and the solvent is allowed to evaporate slowly, forming a thin, homogeneous membrane.

-

Electrode Assembly: A disk is cut from the membrane and glued to the end of a PVC tube. The tube is filled with an internal filling solution (e.g., 0.1 M KCl) and an internal reference electrode (e.g., Ag/AgCl wire) is immersed in this solution.

2. Measurement:

-

Apparatus: A high-impedance potentiometer or a pH/ion meter is required.

-

Procedure: The prepared ISE and an external reference electrode (e.g., a double-junction Ag/AgCl electrode) are immersed in the sample solution. The potential is recorded after it stabilizes.

-

Calibration: The electrode is calibrated by measuring the potential in a series of standard solutions of the primary ion (e.g., K+) with varying concentrations. A calibration curve is constructed by plotting the potential versus the logarithm of the ion activity. The slope of this curve should be close to the Nernstian value (59.2 mV/decade for monovalent ions at 25 °C).

-

Selectivity Coefficient Determination: The selectivity coefficient is determined using the fixed interference method (FIM) or the separate solution method (SSM). In the FIM, the potential is measured in solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion.

Cyclic Voltammetry of Redox-Active Bis(benzo-15-crown-5) Compounds

Cyclic voltammetry (CV) is a powerful technique to study the redox behavior of electroactive species and the effect of ion binding on their redox properties.

1. Experimental Setup:

-

Electrochemical Cell: A standard three-electrode cell is used.

-

Working Electrode: A glassy carbon, platinum, or gold electrode is typically used.

-

Counter Electrode: A platinum wire or foil serves as the counter electrode.

-

Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag+ (e.g., 0.01 M AgNO3 in the supporting electrolyte solution) or a saturated calomel electrode (SCE) isolated by a salt bridge, is used.

-

Solvent and Supporting Electrolyte: A dry, aprotic solvent such as acetonitrile or dichloromethane is used. The supporting electrolyte is typically a tetraalkylammonium salt like tetrabutylammonium hexafluorophosphate ([NBu4][PF6]) at a concentration of 0.1 M.

2. Procedure:

-

Solution Preparation: A solution of the redox-active bis(benzo-15-crown-5) compound (e.g., 1 mM) is prepared in the electrolyte solution.

-

Degassing: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen. A blanket of the inert gas is maintained over the solution during the experiment.

-

Data Acquisition: The potential is swept linearly from an initial potential to a final potential and then back to the initial potential. The current response is recorded as a function of the applied potential.

-

Ion Titration: To study the effect of ion binding, small aliquots of a concentrated solution of the guest cation (as a salt with a non-coordinating anion, e.g., perchlorate or hexafluorophosphate) are added to the electrochemical cell, and the CV is recorded after each addition.

Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding the complex processes involved in the electrochemical behavior of bis(benzo-15-crown-5) compounds.

Caption: Experimental workflow for electrochemical characterization.

Caption: Cation binding and electrochemical signal transduction.

References

- 1. Bis(benzo-15-crown-5) | 69271-98-3 | Benchchem [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Redox-responsive crown ethers containing a direct link between the ferrocene redox-active centre and a benzo-crown ether. Crystal structures of a ferrocene benzo-15-crown-5 ligand and of its sodium complex - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Bis(benzo-15-crown-5) as an Ionophore for Ion Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of bis(benzo-15-crown-5) and its parent compound, benzo-15-crown-5, as ionophores in the fabrication of ion-selective electrodes (ISEs) for the analysis of specific cations. These crown ethers are highly effective sensory molecules for the potentiometric determination of ions such as potassium (K⁺) and lead (Pb²⁺).

Principle of Operation

Ion-selective electrodes are analytical tools used for determining the concentration of specific ions in a solution. The core component of a PVC membrane-based ISE is an ionophore, a molecule that selectively binds to a target ion. Benzo-1_5-crown-5 and its derivatives, particularly bis(benzo-15-crown-5), possess a cavity size and electron donor atoms that allow for the selective complexation of certain cations.

When the ISE is immersed in a sample solution, the ionophore within the PVC membrane selectively extracts the target ion from the aqueous phase into the organic membrane phase. This selective binding and transport of ions across the phase boundary generates a potential difference that is measured against a reference electrode. The magnitude of this potential is logarithmically proportional to the activity (and approximately to the concentration) of the target ion in the sample, as described by the Nernst equation.

Caption: Principle of a potassium-selective electrode using bis(benzo-15-crown-5).

Application: Potassium (K⁺) Ion-Selective Electrode

Bis(benzo-15-crown-5) derivatives are highly effective ionophores for the selective determination of potassium ions. Their "sandwich" complexation with K⁺ leads to high selectivity over other ions, such as sodium. The potassium ion selectivity of some derivatives is almost equal to that of valinomycin, a well-known neutral carrier for potassium ions.[1]

Quantitative Data Summary

| Ionophore | Membrane Composition (wt%) | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) | Selectivity Coefficient (log K pot K,Na) |

| 4,5-bis(biphenyloxymethyl)benzo-15-crown-5 | Not specified | Not specified | Not specified | 10⁻⁵·⁴ | -3.5 |

| bis[(benzo-15-crown-5)-4-methyl]pimelate | PVC, DOS (plasticizer), NaTFPB (ionic additive) | Not specified | Not specified | Not specified | Not specified |

Data for 4,5-bis(biphenyloxymethyl)benzo-15-crown-5 is from a study on PVC membrane ion-selective electrodes.[2] bis[(benzo-15-crown-5)-4-methyl]pimelate has been utilized in nano-optodes for potassium.[3]

Experimental Protocol: K⁺-ISE Preparation and Measurement

This protocol is a general guideline. Optimal membrane composition may vary depending on the specific bis(benzo-15-crown-5) derivative used.

Materials:

-

Bis(benzo-15-crown-5) derivative (e.g., 4,5-bis(biphenyloxymethyl)benzo-15-crown-5)

-

High molecular weight polyvinyl chloride (PVC)

-

Plasticizer (e.g., bis(2-ethylhexyl) sebacate (DOS) or o-nitrophenyl octyl ether (o-NPOE))

-

Ionic additive (e.g., sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB))

-

Tetrahydrofuran (THF), freshly distilled

Procedure:

-

Membrane Cocktail Preparation:

-

Precisely weigh the components. A typical composition is 1-2% ionophore, 30-33% PVC, 65-68% plasticizer, and ~0.5% ionic additive.

-

Dissolve all components in a minimal amount of THF in a small glass vial.

-

Mix thoroughly until a homogenous, viscous solution is obtained.

-

-

Membrane Casting:

-

Pour the membrane cocktail into a flat, glass ring (e.g., a glass ring placed on a glass plate).

-

Cover the ring loosely to allow for slow evaporation of THF over 24 hours.

-

Once the membrane is formed and dry, carefully peel it from the glass plate.

-

-

Electrode Assembly:

-

Cut a small disc (e.g., 5-7 mm diameter) from the cast membrane.

-

Mount the membrane disc into a commercially available ISE body or a custom-made electrode body.

-

Fill the electrode body with an internal filling solution (e.g., 0.1 M KCl).

-

Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.

-

-

Conditioning:

-

Condition the newly assembled electrode by soaking it in a 0.01 M KCl solution for at least 12 hours before use.

-

-

Potentiometric Measurement:

-

Set up an electrochemical cell consisting of the K⁺-ISE as the working electrode and a double junction Ag/AgCl electrode as the external reference electrode.

-

Calibrate the electrode by measuring the potential in a series of standard KCl solutions of increasing concentration (e.g., 10⁻⁶ M to 10⁻¹ M).

-

Plot the measured potential (mV) against the logarithm of the K⁺ concentration.

-

Determine the slope of the linear portion of the calibration curve.

-

Measure the potential of the unknown sample and determine its concentration from the calibration curve.

-

Application: Lead (Pb²⁺) Ion-Selective Electrode

While bis-crown ethers are excellent for K⁺, the parent compound, benzo-15-crown-5 (B15C5), has been successfully used to fabricate a potentiometric sensor for lead(II) ions.[4]

Quantitative Data Summary

| Ionophore | Membrane Composition (wt%) | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) | pH Range | Response Time (s) |

| Benzo-15-crown-5 | 9% B15C5, 29% PVC, 60% DBP, 2% NaTPB | 1.0 x 10⁻⁵ - 1.0 x 10⁻³ | 29.7 ± 0.5 | 8.4 x 10⁻⁶ | 2.8 - 4.5 | ~25 |

Data is for a PVC membrane lead ion-selective potentiometric sensor.[4]

Experimental Protocol: Pb²⁺-ISE Preparation and Measurement

Materials:

-

Benzo-15-crown-5 (B15C5)

-

High molecular weight polyvinyl chloride (PVC)

-

Plasticizer: Dibutylphthalate (DBP)

-

Anion excluder: Sodium tetraphenylborate (NaTPB)

-

Tetrahydrofuran (THF), freshly distilled

Procedure:

-

Membrane Cocktail Preparation:

-

Prepare a membrane cocktail with the optimal composition: 29% PVC, 60% DBP, 9% B15C5, and 2% NaTPB by weight.[4]

-

Dissolve all components in approximately 5 mL of THF in a glass vial.

-

Stir until the solution is clear and homogenous.

-

-

Membrane Casting and Electrode Assembly:

-

Follow the same procedure as described in sections 2.2.2 and 2.2.3 for the K⁺-ISE.

-

Use an internal filling solution of 1.0 x 10⁻³ M Pb(NO₃)₂.

-

Use an Ag/AgCl internal reference electrode.

-

-

Conditioning:

-

Condition the electrode by soaking it in a 1.0 x 10⁻³ M Pb(NO₃)₂ solution for 24 hours.

-

-

Potentiometric Measurement:

-